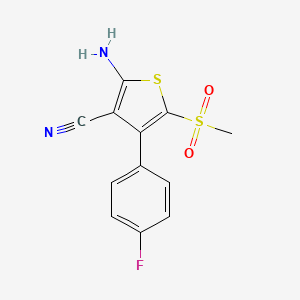![molecular formula C8H6ClFN4O B12074758 2-Chloro-5-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine](/img/structure/B12074758.png)
2-Chloro-5-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with chloro, fluoro, and pyrazolyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine and 5-fluoropyrimidine.
Formation of Intermediate: The intermediate compound is formed by reacting 2-chloropyrimidine with 1-methyl-1H-pyrazol-4-ol under basic conditions.
Final Product Formation: The intermediate is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyrazolyl group can undergo oxidation and reduction reactions, leading to different oxidation states of the compound.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides or other electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used.
Coupling Reactions: Catalysts like palladium or copper are often employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-Chloro-5-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to certain enzymes or receptors, while the pyrazolyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloropyrimidine: A precursor in the synthesis of the target compound.
5-Fluoropyrimidine: Another precursor used in the synthesis.
1-Methyl-1H-pyrazol-4-ol: A key intermediate in the synthetic route.
Uniqueness
2-Chloro-5-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine is unique due to the combination of chloro, fluoro, and pyrazolyl substituents on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H6ClFN4O |
|---|---|
Peso molecular |
228.61 g/mol |
Nombre IUPAC |
2-chloro-5-fluoro-4-(1-methylpyrazol-4-yl)oxypyrimidine |
InChI |
InChI=1S/C8H6ClFN4O/c1-14-4-5(2-12-14)15-7-6(10)3-11-8(9)13-7/h2-4H,1H3 |
Clave InChI |
IRHDTBDQZSXMKW-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)OC2=NC(=NC=C2F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium tetrafluoroborate](/img/structure/B12074692.png)


![3'-Fluoro-4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine](/img/structure/B12074707.png)

![Ethyl 3-hydroxy-2-oxo-5,6,7,8-tetrahydro-2H-pyrano[3,2-B]pyridine-4-carboxylate](/img/structure/B12074728.png)

![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12074742.png)


